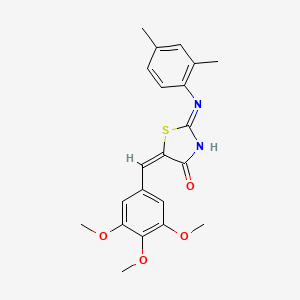

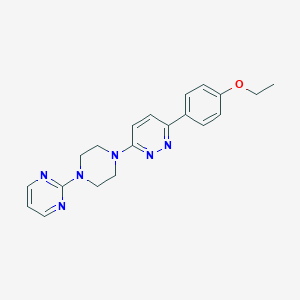

![molecular formula C24H23N3O3S2 B2553136 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 1185082-77-2](/img/structure/B2553136.png)

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide" is a heterocyclic compound that likely exhibits a range of biological activities due to the presence of a thieno[3,2-d]pyrimidin-2-yl moiety. Heterocyclic compounds with a pyrimidine nucleus are known to display a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related sulfanyl pyrimidin derivatives has been achieved through various methods, including acid-catalyzed cyclocondensation reactions and reactions with phenacyl bromide derivatives . For example, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives was performed by reacting compounds with phenacyl bromide, 4-methyl phenacyl bromide, or 4-nitrophenacyl bromide to yield a series of derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds shows that the pyrimidine ring can adopt various conformations, such as boat, screw-boat, and twist-boat forms . Additionally, intramolecular hydrogen bonding can stabilize the folded conformation of the molecule, as observed in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides . These structural features are important for the biological activity and could be relevant to the compound under analysis.

Chemical Reactions Analysis

The chemical reactivity of sulfanyl pyrimidin derivatives is influenced by the presence of functional groups that can participate in hydrogen bonding and other interactions. For instance, N-H...O and N-H...S hydrogen bonds can link organic molecules into ribbons, which may affect the solubility and reactivity of the compounds . The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides also involves reactions with different N-alkyl/aryl substituted 2-bromoacetamide, indicating the versatility of the sulfanyl group in chemical reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide" are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. The conformation of the pyrimidine ring and the presence of hydrogen bonds can affect the melting point, solubility, and stability of these compounds . Additionally, the spectral characterization (EI-MS, IR, (1)H-NMR) of synthesized compounds is crucial for confirming their structure .

Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. A study by Hafez and El-Gazzar (2017) describes the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives bearing different functional groups. These compounds showed potent anticancer activity on human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some of the synthesized compounds displayed activity nearly as potent as doxorubicin, a commonly used chemotherapy drug (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

Research on the crystal structures of related compounds provides insights into their chemical behavior and interaction potentials. Subasri et al. (2016) reported on the crystal structures of similar thieno[3,2-d]pyrimidine derivatives, highlighting the compounds' folded conformation and the intramolecular hydrogen bonding stabilizing these conformations. Such structural analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets (Subasri et al., 2016).

Antimicrobial Activities

Additionally, thieno[3,2-d]pyrimidine derivatives have been explored for their antimicrobial properties. Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, including thieno[3,2-d]pyrimidine, for antimicrobial activities against various bacterial and fungal isolates. This research underscores the potential of thieno[3,2-d]pyrimidine derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).

properties

IUPAC Name |

2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-3-27-23(29)22-19(13-20(32-22)17-9-5-4-6-10-17)26-24(27)31-15-21(28)25-14-16-8-7-11-18(12-16)30-2/h4-13H,3,14-15H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGHWTKNRNHZRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2553058.png)

![Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-](/img/structure/B2553059.png)

![N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2553067.png)

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2553068.png)

![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553071.png)